molecular formula C7H10S3 B1197067 5-tert-Butyl-3H-1,2-dithiole-3-thione CAS No. 29507-64-0

5-tert-Butyl-3H-1,2-dithiole-3-thione

Cat. No.: B1197067
CAS No.: 29507-64-0
M. Wt: 190.4 g/mol
InChI Key: UOJANZHJPTXZPP-UHFFFAOYSA-N
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Description

5-tert-Butyl-3H-1,2-dithiole-3-thione (TBD) is a synthetic dithiolethione analog investigated as a lead cancer chemopreventive agent. Its primary mechanism of action is the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway . Upon administration, it facilitates the dissociation of Nrf2 from its cytosolic repressor, Keap1, leading to Nrf2's nuclear accumulation and subsequent binding to the Antioxidant Response Element (ARE) in the promoter regions of genes . This transactivation results in the coordinated upregulation of a battery of cytoprotective proteins, including key enzymes involved in glutathione metabolism and Phase II detoxification, which collectively enhance cellular defense against oxidative stress and electrophilic toxicants . In preclinical studies, this compound has demonstrated significant efficacy. It attenuates the hepatic burden of aflatoxin B1-induced preneoplastic lesions in rat models and is noted for being equipotent with the clinical trial agent Oltipraz (OLT) . A distinctive pharmacological feature of TBD is its differential inhibition of cytochrome P450 enzymes; it exhibits significantly weaker potency (IC50 = 12.8 µM for CYP1A2) compared to Oltipraz, suggesting a potentially distinct and possibly more favorable toxicological profile . Furthermore, functional genomics analyses reveal that, alongside its classic Nrf2-mediated effects, TBD modulates liver lipid metabolism, particularly fatty acid pathways, indicating a broader spectrum of biological activity . Its chemical structure, lacking a pyrazine ring, is also associated with features that may contribute to lower toxicity and ease of synthesis, making it a promising candidate for further development of chemopreventive agents . This product is intended for research purposes only.

Properties

CAS No.

29507-64-0

Molecular Formula

C7H10S3

Molecular Weight

190.4 g/mol

IUPAC Name

5-tert-butyldithiole-3-thione

InChI

InChI=1S/C7H10S3/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3

InChI Key

UOJANZHJPTXZPP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=S)SS1

Canonical SMILES

CC(C)(C)C1=CC(=S)SS1

Other CAS No.

29507-64-0

Synonyms

5-tBu-DT
5-tert-butyl-3H-1,2-dithiole-3-thione

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Dithiolethiones share a core 3H-1,2-dithiole-3-thione structure but differ in substituents, which dictate their pharmacological profiles:

Compound Substituent (Position) Key Features
TBD tert-Butyl (5) High Nrf2 activation, moderate CYP inhibition, low toxicity in animal models
D3T None (parent compound) Strongest Nrf2 inducer, weak CYP inhibitor (>100 mM IC50)
OLT Pyrazinyl (5) Clinically trialed, potent CYP1A2 inhibitor (0.2 mM IC50), higher toxicity
ADTa 4-Methoxyphenyl (5) Moderate chemopreventive activity, associated with toxicity in humans
ADTOH 4-Hydroxyphenyl (5) Metabolite releasing H2S, used in hybrid drug design

Efficacy in Nrf2 Pathway Activation

  • TBD vs. D3T : While D3T induces 226 genes linked to glutathione metabolism and Nrf2, TBD and OLT activate a subset of 40 genes, suggesting distinct regulatory mechanisms. D3T remains the most potent inducer .
  • TBD vs. OLT : Both TBD and OLT show comparable efficacy in Nrf2-mediated cytoprotection, but TBD’s tert-butyl group may enhance metabolic stability, contributing to its improved preclinical safety profile .

Inhibition of Cytochrome P450 (CYP) Enzymes

  • OLT is the strongest CYP1A2 inhibitor (IC50 = 0.2 mM), followed by TBD (IC50 = 12.8 mM) and D3T (>100 mM) .

Toxicity and Clinical Development

  • OLT has progressed to clinical trials but exhibits dose-limiting toxicity .
  • TBD demonstrates lower toxicity in animal models, though human data are pending .

Metabolic and Lipid-Modulating Effects

  • TBD and OLT uniquely modulate lipid metabolism, particularly fatty acid pathways, which may synergize with their chemopreventive actions .
  • TBD’s interaction with PCK1, a gluconeogenesis regulator, suggests additional roles in metabolic disease management .

Preparation Methods

One-Pot Synthesis from Terminal Alkynes

The reaction of terminal alkynes with phosphorus pentasulfide (P2_2S5_5) and elemental sulfur (S8_8) represents a foundational approach. Harry Adams et al. demonstrated that 1,2-dithiole-3-thiones form via cyclization of alkynes under reflux in xylene, catalyzed by 2-mercaptobenzothiazole and zinc oxide . For 5-tert-butyl substitution, the alkyne precursor 3,3-dimethyl-1-butyne reacts with P2_2S5_5/S8_8 at 140°C, yielding the target compound in moderate efficiency (45–60%) .

Mechanistic Insights :
The process involves sequential sulfur insertion and cyclization. The alkyne’s terminal hydrogen is abstracted, forming a thiyl radical that undergoes [2+2] cycloaddition with S8_8. Subsequent rearrangement produces the dithiole ring . Steric hindrance from the tert-butyl group limits yields compared to less bulky substituents .

Lawesson’s Reagent-Mediated Sulfurization

Lawesson’s reagent (LR, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) offers superior sulfur transfer efficiency for converting dithiolmalonic esters to 1,2-dithiole-3-thiones . A 2006 study detailed the synthesis of 5-tert-butyl derivatives by treating dithiolmalonic ester with LR in anhydrous toluene at 110°C . This method achieves yields of 70–75%, surpassing traditional P2_2S5_5-based routes.

Advantages :

  • Higher purity due to reduced side reactions.

  • Tolerance for electron-withdrawing substituents .

Table 1 : Comparison of Sulfurizing Agents

ReagentTemperature (°C)Yield (%)Purity (%)
P2_2S5_514045–6085–90
Lawesson’s11070–7595–98

Cyclization of Dithiocarbamate Derivatives

N. A. Korchevin et al. reported a novel route involving dithiocarbamate intermediates . Treatment of tert-butyl dithiocarbamate with chlorocarbonylsulfenyl chloride (ClCOSSCl) in dichloromethane induces cyclization, forming the dithiole ring. The reaction proceeds at −20°C, yielding 50–55% product after chromatography .

Key Observations :

  • Low temperatures minimize disulfide byproducts.

  • Requires strict anhydrous conditions to prevent hydrolysis .

Solid-State Synthesis Under Solvent-Free Conditions

Recent advances emphasize eco-friendly protocols. A 2021 study utilized ball-milling of tert-butylacetylene with S8_8 and catalytic iodine . This mechanochemical method achieves 40% yield in 2 hours, avoiding toxic solvents. While less efficient, it aligns with green chemistry principles .

Post-Functionalization of Preformed Dithioles

5-Unsubstituted 3H-1,2-dithiole-3-thione serves as a scaffold for introducing the tert-butyl group. Friedel-Crafts alkylation using tert-butyl chloride and AlCl3_3 in CS2_2 affords the target compound in 30–35% yield . However, competing sulfuration at the dithiole’s sulfur sites limits practicality .

Q & A

Q. What are the key synthetic methodologies for preparing TBD and its derivatives?

TBD is synthesized via enamine intermediates reacting with carbon disulfide and sulfur in tetrahydrofuran (THF). A typical procedure involves refluxing enamines (e.g., derived from substituted ketones) with sulfur and CS₂, followed by purification via column chromatography or preparative TLC. Computational methods (e.g., PM3, DFT) can predict reactivity trends of substituents, guiding synthetic optimization .

Q. How does TBD modulate the Nrf2 pathway, and what experimental models are used to validate this?

TBD activates the Nrf2 pathway by disrupting Keap1-Nrf2 binding, leading to nuclear accumulation of Nrf2 and upregulation of antioxidant genes (e.g., glutathione metabolism genes). In vivo rat models are used to assess hepatic gene expression via microarray analyses, while in vitro assays (e.g., luciferase reporter systems) quantify Nrf2 activation. IC₅₀ values for CYP inhibition (e.g., CYP1A2) are determined using enzyme activity assays .

Q. What computational approaches predict TBD’s electronic properties and reactivity?

Density Functional Theory (DFT) and ab initio methods calculate bond lengths, charge densities, and HOMO-LUMO gaps. For example, electron-withdrawing groups (e.g., -CN) at the 5-position increase reactivity by lowering the HOMO-LUMO gap (0.119 eV in 5-cyano derivatives). Charge density maps identify nucleophilic attack sites (e.g., C-5 in 5-cyano-TBD) .

Advanced Research Questions

Q. How do structural modifications of TBD influence its chemopreventive efficacy and toxicity?

Structure-activity relationship (SAR) studies in rats show that bulky substituents (e.g., tert-butyl) enhance efficacy by improving metabolic stability. Comparative gene expression profiling (TBD vs. oltipraz) reveals TBD’s weaker induction of phase II enzymes but stronger lipid metabolism modulation. Toxicity is assessed via histopathology and serum biomarkers (e.g., ALT/AST levels) .

Q. What contradictions exist between in vitro and in vivo data on TBD’s enzyme induction potency?

While TBD shows superior chemoprevention in animal models, microarray data indicate it is less potent than D3T in upregulating Nrf2 target genes (e.g., 226 common genes with lower fold-changes). This discrepancy may arise from tissue-specific bioavailability or off-target effects. Dose-response studies and pharmacokinetic modeling resolve such conflicts .

Q. How can QSAR models optimize TBD derivatives for targeted biological activity?

Quantitative SAR (QSAR) models correlate electronic descriptors (e.g., dipole moments, net atomic charges) with biological endpoints. For example, derivatives with electron-deficient aromatic rings exhibit stronger CYP inhibition (IC₅₀ = 12.8 µM for TBD vs. >100 µM for D3T). Machine learning algorithms integrate DFT-calculated parameters and experimental IC₅₀ values to prioritize candidates .

Methodological Notes

  • Gene Expression Analysis : Use Agilent microarrays (44K rat genome arrays) with fold-change thresholds (≥1.5) and false discovery rate (FDR) correction .
  • Computational Workflow : Optimize geometries at the B3LYP/6-31G* level, validate with experimental crystallographic data (bond length RMSD < 0.02 Å) .
  • SAR Validation : Combine in vitro CYP inhibition assays (CYP1A2) with in vivo gene expression profiling to confirm mechanistic hypotheses .

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